molecular formula C30H30O11 B1265226 Monodictyochromone B

Monodictyochromone B

Cat. No. B1265226
M. Wt: 566.6 g/mol
InChI Key: YSURVZRGQKOUAG-QXBVHLSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monodictyochromone B is a chromanone isolated from the marine derived fungus Monodictys putredinis and exhibits inhibitory activity against P450. It has a role as a metabolite, an antineoplastic agent and a P450 inhibitor. It is a gamma-lactone, a secondary alcohol and a chromanone.

Scientific Research Applications

Monoamine Oxidase B (MAO-B) Inhibition

Chromone derivatives, specifically those with different substituents on the exocyclic aromatic ring, have been identified as potent and reversible inhibitors of human Monoamine Oxidase B (MAO-B), a validated drug target for Parkinson's disease. These inhibitors demonstrate a tight-binding mechanism of inhibition, with low nanomolar Ki values, indicating high affinity and potency. In addition to inhibition, these compounds were significantly more effective than l-deprenyl in reducing cellular levels of reactive oxygen species (ROS), showcasing potential therapeutic benefits beyond MAO-B inhibition (Reis et al., 2018).

Structure-Activity Relationship (SAR) of Chromone Derivatives

The chromone scaffold (4H-1-benzopyran-4-one) has been recognized for its potential as a pharmacophore for several targets, including as a scaffold for MAO-B inhibitors. Studies have emphasized the importance of the amide spacer, the linkage of the carbonyl group to the γ-pyrone ring, and the presence of meta and para substituents in the exocyclic ring. The most potent MAO-B inhibitors among these derivatives demonstrated competitive and noncompetitive reversible inhibition, with insights from computational docking studies aiding in understanding enzyme-inhibitor interactions and the selectivity and potency observed. These properties highlight the chromone scaffold's potential in the discovery of new therapeutic agents for neurological disorders (Reis et al., 2016).

Potential as MAO-B Selective Inhibitors

Another study on novel chromone derivatives showed that substituents in position 3 of the γ-pyrone nucleus preferentially acted as MAO-B inhibitors, with IC50 values ranging from nanomolar to micromolar. Almost all chromone 3-carboxamides displayed selectivity toward MAO-B, indicating the potential of these compounds as selective MAO-B inhibitors. The study's SAR data and docking experiments onto the MAO binding sites provided a deeper understanding of the molecular recognition and inhibitory mechanisms of these compounds, emphasizing the chromone scaffold's potential as a privileged structure for developing monoamine oxidase inhibitors (Gaspar et al., 2011).

properties

Product Name

Monodictyochromone B

Molecular Formula

C30H30O11

Molecular Weight

566.6 g/mol

IUPAC Name

(2S)-5-hydroxy-6-[(2R)-5-hydroxy-2-methyl-2-[(2R,3S)-3-methyl-5-oxooxolan-2-yl]-4-oxo-3H-chromen-6-yl]-2-[(2R,3R)-3-hydroxy-5-oxooxolan-2-yl]-2,7-dimethyl-3H-chromen-4-one

InChI

InChI=1S/C30H30O11/c1-12-7-19-24(17(33)11-30(4,41-19)28-15(31)9-21(35)39-28)26(37)22(12)14-5-6-18-23(25(14)36)16(32)10-29(3,40-18)27-13(2)8-20(34)38-27/h5-7,13,15,27-28,31,36-37H,8-11H2,1-4H3/t13-,15+,27+,28+,29+,30-/m0/s1

InChI Key

YSURVZRGQKOUAG-QXBVHLSASA-N

Isomeric SMILES

C[C@H]1CC(=O)O[C@H]1[C@]2(CC(=O)C3=C(O2)C=CC(=C3O)C4=C(C5=C(C=C4C)O[C@](CC5=O)(C)[C@H]6[C@@H](CC(=O)O6)O)O)C

Canonical SMILES

CC1CC(=O)OC1C2(CC(=O)C3=C(O2)C=CC(=C3O)C4=C(C5=C(C=C4C)OC(CC5=O)(C)C6C(CC(=O)O6)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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